molecular formula C16H15F3N2O2S B2411782 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034568-17-5

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2411782
CAS RN: 2034568-17-5
M. Wt: 356.36
InChI Key: QRLWRXKEECAYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2, which has been implicated in various human diseases, including cancer, autoimmune disorders, and developmental disorders.

Scientific Research Applications

Fungicidal Applications

Research led by Wu et al. (2022) on N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to the chemical , has shown promising fungicidal activities. These derivatives were synthesized to explore their effectiveness against cucumber downy mildew, demonstrating superior efficacy compared to commercial fungicides. This suggests that compounds with similar structures may have potential as lead compounds for developing new fungicides (Wu et al., 2022).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate derivatives, including those with pyridine and thiophene motifs, have demonstrated significant antimicrobial properties. Gad-Elkareem et al. (2011) investigated these derivatives, revealing their potential as antimicrobial agents. This indicates the broader applicability of thiophene and nicotinamide derivatives in combating microbial infections (Gad-Elkareem et al., 2011).

Corrosion Inhibition

A study by Chakravarthy et al. (2014) on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution identified that such derivatives exhibit significant inhibition efficiency. This research underlines the potential of nicotinamide derivatives, including those with a thiophene group, in protecting metals from corrosion, thereby extending their application to industrial maintenance and preservation (Chakravarthy et al., 2014).

Analytical Applications

The development of a high-performance liquid chromatography method for the simultaneous micro-determination of nicotinamide and its major metabolites by Shibata et al. (1988) highlights the analytical significance of nicotinamide derivatives. This technique provides a foundation for the quantitative analysis of nicotinamide and related compounds in biological samples, underscoring their importance in biochemical research (Shibata et al., 1988).

Biochemical Research

The study of the metabolic fate of nicotinamide in higher plants by Matsui et al. (2007) explores how plants metabolize nicotinamide, leading to the synthesis of various conjugates. This research sheds light on the biochemical pathways involving nicotinamide and its derivatives in plant systems, providing insights into plant physiology and potential agricultural applications (Matsui et al., 2007).

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-4-3-11(10-20-12)14(22)21-15(5-7-23-8-6-15)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWRXKEECAYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.